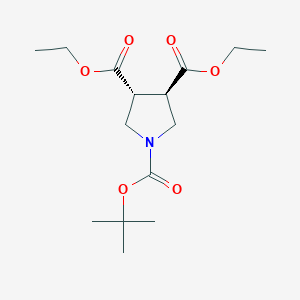
2,5-Dichloro-4-methyl-benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-methyl-benzeneboronic acid (DCMBA) is a boronic acid-containing organic compound, classified as an organoboron compound. It is an important intermediate in organic synthesis and is used in a variety of synthetic applications. DCMBA is a versatile compound that can be used in a variety of laboratory experiments and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
2,5-Dichloro-4-methyl-benzeneboronic acid is widely used in scientific research due to its versatile applications. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a ligand in coordination chemistry. 2,5-Dichloro-4-methyl-benzeneboronic acid has also been used as a tool for studying various biochemical and physiological processes. It has been used to study the function of enzymes, as well as to study the structure and function of proteins. Additionally, 2,5-Dichloro-4-methyl-benzeneboronic acid has been used to study the properties of various drugs and to develop new drugs.
Mécanisme D'action
2,5-Dichloro-4-methyl-benzeneboronic acid acts as a catalyst in many organic reactions. It is able to activate a variety of substrates, including alcohols, amines, and carboxylic acids. 2,5-Dichloro-4-methyl-benzeneboronic acid is also able to activate a variety of nucleophiles, including amines, alcohols, and thiols. Additionally, 2,5-Dichloro-4-methyl-benzeneboronic acid is able to form strong bonds with various substrates and can be used to facilitate the formation of new compounds.
Biochemical and Physiological Effects
2,5-Dichloro-4-methyl-benzeneboronic acid has been used to study the biochemical and physiological effects of various drugs and compounds. It has been used to study the effects of various drugs on enzymes, proteins, and other biological systems. Additionally, 2,5-Dichloro-4-methyl-benzeneboronic acid has been used to study the effects of various compounds on the nervous system, as well as the effects of various drugs on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dichloro-4-methyl-benzeneboronic acid has several advantages in laboratory experiments. It is relatively inexpensive and can be synthesized in high yields. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments. However, 2,5-Dichloro-4-methyl-benzeneboronic acid is not without its limitations. It is a toxic compound that must be handled with care and should not be ingested or inhaled. Additionally, 2,5-Dichloro-4-methyl-benzeneboronic acid is not soluble in water and must be used with caution.
Orientations Futures
The use of 2,5-Dichloro-4-methyl-benzeneboronic acid in scientific research is continually expanding. In the future, 2,5-Dichloro-4-methyl-benzeneboronic acid may be used to study the effects of various compounds on the immune system, as well as the effects of various drugs on the endocrine system. Additionally, 2,5-Dichloro-4-methyl-benzeneboronic acid may be used to study the effects of various compounds on cancer cells. Additionally, 2,5-Dichloro-4-methyl-benzeneboronic acid may be used to develop new drugs and to study the effects of various drugs on the brain. Furthermore, 2,5-Dichloro-4-methyl-benzeneboronic acid may be used to study the effects of various compounds on the environment, as well as to develop new compounds for industrial applications.
Méthodes De Synthèse
2,5-Dichloro-4-methyl-benzeneboronic acid can be prepared through various synthetic pathways. The most common method is the reaction of 2,5-dichloro-4-methoxybenzoic acid with potassium borohydride in an aqueous solution. This reaction yields the desired product in high yields and is relatively inexpensive. Additionally, 2,5-Dichloro-4-methyl-benzeneboronic acid can also be synthesized through the reaction of 2,5-dichloro-4-methoxybenzaldehyde with boron trifluoride etherate.
Propriétés
IUPAC Name |
(2,5-dichloro-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBGBNHMPJWBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)


![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)
![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)


